Ethyl 2,2,4-trimethyl-3-oxopentanoate

Description

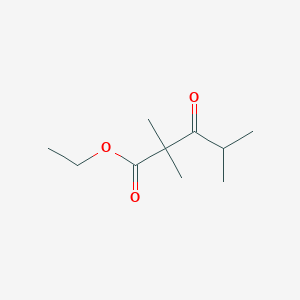

Structure

2D Structure

3D Structure

Properties

CAS No. |

4447-64-7 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 2,2,4-trimethyl-3-oxopentanoate |

InChI |

InChI=1S/C10H18O3/c1-6-13-9(12)10(4,5)8(11)7(2)3/h7H,6H2,1-5H3 |

InChI Key |

IINVHMMMAUHNDG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)(C)C(=O)C(C)C |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C(C)C |

Other CAS No. |

4447-64-7 |

Origin of Product |

United States |

Synthetic Methodologies and Process Development

Established Synthetic Pathways

The synthesis of Ethyl 2,2,4-trimethyl-3-oxopentanoate, a β-keto ester characterized by significant steric hindrance around its carbonyl and α-carbon, is not achievable through standard protocols. Specialized methods are required to facilitate its formation.

Alkylation of Beta-Keto Esters

While the alkylation of β-keto esters is a fundamental strategy for creating substituted ketones and esters, its direct application to form this compound is less common. nih.gov This pathway would theoretically involve the alkylation of a precursor β-keto ester enolate. However, the construction of the highly substituted quaternary α-carbon and the adjacent tertiary carbon center through sequential alkylations presents significant challenges due to steric hindrance, which can impede the approach of alkylating agents. stackexchange.com

A more viable approach related to this category is the direct acylation of an ester enolate, which can be considered a variation of the Claisen condensation.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles widely used in organic synthesis. youtube.commasterorganicchemistry.com Their reaction with esters, however, typically leads to the formation of tertiary alcohols through a double addition process. The initial nucleophilic addition forms a ketone intermediate which is often more reactive than the starting ester, leading to a second rapid addition. youtube.com

To synthesize a ketone or β-keto ester using this approach, the reactivity must be controlled. One strategy involves the reaction of an organometallic reagent with an acyl chloride at low temperatures. For the synthesis of the target compound, this could theoretically involve the reaction of an isobutyryl Grignard or lithium reagent with ethyl 2-chloro-2-methylpropanoate. Another approach is the addition of an organolithium or Grignard reagent to a nitrile, which, after hydrolysis, yields a ketone. youtube.com The use of less reactive organometallic species like organocuprates (Gilman reagents) or organocadmium compounds could also potentially afford the desired β-keto ester by reacting with an appropriate acyl chloride, as these reagents are known to be less reactive towards ketones and esters.

Claisen Condensation Routes

The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters, involving the base-mediated self-condensation of two ester molecules. byjus.com However, the standard Claisen condensation using typical alkoxide bases like sodium ethoxide (NaOEt) is ineffective for the synthesis of this compound from the self-condensation of ethyl isobutyrate. doubtnut.comsarthaks.com

To overcome this limitation, a modified approach using a very strong, non-nucleophilic base is required. A notable successful synthesis involves the acylation of the ethyl isobutyrate enolate with isobutyryl chloride. orgsyn.org This procedure utilizes a potent base, triphenylmethylsodium (Ph₃CNa), to irreversibly generate the ester enolate, which then reacts with the acyl chloride. This method is effectively a directed or crossed Claisen-type condensation.

A procedure adapted from Organic Syntheses outlines a similar transformation, highlighting the necessary reagents and conditions. orgsyn.org

| Reactant 1 | Reactant 2 | Base | Solvent | Reported Yield | Reference |

| Ethyl Isobutyrate | Isobutyryl Chloride | Triphenylmethylsodium (Ph₃CNa) | Ether | ~55% | orgsyn.org |

This table illustrates a specific application of a modified Claisen condensation for synthesizing the target compound.

Alternative and Emerging Synthetic Strategies

Other synthetic strategies leverage different types of reactive intermediates. Palladium-catalyzed reactions of allyl β-keto carboxylates, for instance, generate palladium enolates that can undergo various transformations. nih.gov While not a direct synthesis of the title compound, these methods represent modern approaches to manipulating β-keto ester structures. Another emerging method involves the carboxylation of ketone enolates using reagents like ethyl chloroformate in the presence of a suitable base, which has been shown to be a rapid and efficient way to produce various β-keto esters. nih.gov A potential route to this compound could involve the reaction of the enolate of 2,4-dimethyl-3-pentanone (B156899) with ethyl chloroformate.

Mechanistic Investigations of Synthesis

Enolate Formation Dynamics and Control

The successful synthesis of this compound via the acylation route is critically dependent on the controlled formation of the ethyl isobutyrate enolate. doubtnut.comsarthaks.com Ethyl isobutyrate possesses only one α-hydrogen, which is located on a tertiary carbon, presenting steric hindrance.

In a typical Claisen condensation with a base like sodium ethoxide, the initial enolate formation is a reversible and often unfavorable equilibrium. sarthaks.com For a sterically hindered and less acidic substrate like ethyl isobutyrate, this equilibrium lies far to the left. Furthermore, the subsequent steps are also reversible, and without the final irreversible deprotonation of the product, the reaction does not proceed.

Control is achieved by using a strong, non-nucleophilic, sterically hindered base, such as triphenylmethylsodium (Ph₃CNa) or lithium diisopropylamide (LDA). doubtnut.com These bases offer several advantages:

Irreversible Deprotonation : Their high basicity allows for the essentially irreversible and quantitative conversion of the ester to its enolate. This circumvents the problem of an unfavorable initial equilibrium.

Non-nucleophilic Nature : These bases are too bulky to act as nucleophiles themselves, preventing side reactions such as addition to the ester carbonyl group.

The choice of base and reaction conditions is therefore paramount in synthesizing sterically crowded β-keto esters like the title compound.

| Factor | Standard Base (e.g., NaOEt) | Strong, Non-nucleophilic Base (e.g., Ph₃CNa, LDA) |

| Enolate Formation | Reversible, low concentration at equilibrium | Irreversible, quantitative formation |

| Reaction Driving Force | Deprotonation of the acidic β-keto ester product | Irreversible enolate formation of the starting ester |

| Suitability for Ethyl Isobutyrate | Ineffective | Effective |

This table compares the dynamics of enolate formation under different basic conditions.

Catalyst Systems and Reaction Kinetics

The synthesis of β-keto esters such as this compound can be achieved through several catalytic pathways, most notably the Claisen condensation or related acylation reactions. The choice of catalyst is paramount as it governs the reaction rate, yield, and selectivity. The kinetics of these transformations are typically slow and necessitate catalytic intervention to proceed at a practical rate. nih.gov

A variety of catalyst systems have been developed for the synthesis of β-keto esters, each with distinct advantages and operational windows. These can be broadly categorized as acid catalysts, base catalysts, and metal complexes.

Lewis and Brønsted Acids: Lewis acids like Niobium(V) chloride (NbCl₅) and Molybdenum(VI) dichloride dioxide have been shown to effectively catalyze the reaction between aldehydes and diazoesters to furnish β-keto esters. organic-chemistry.org For instance, NbCl₅ (5 mol%) in dichloromethane (B109758) allows for the synthesis of β-keto esters from various aldehydes under mild conditions. organic-chemistry.org While not a direct synthesis of the title compound, this highlights the potential of Lewis acids in C-C bond formation for related structures. Boric acid, an environmentally benign catalyst, has been successfully used in the transesterification of ethyl acetoacetate (B1235776), another β-keto ester. nih.gov

Palladium Catalysis: Palladium complexes are versatile catalysts in organic synthesis. For β-keto esters, palladium-catalyzed reactions of their allylic esters can lead to the formation of palladium enolates after decarboxylation. chemspider.com These intermediates can then undergo various transformations. While this is a reaction of a β-keto ester rather than its formation, it underscores the importance of palladium in the broader chemistry of this class of compounds. chemspider.com

Lanthanide Catalysts: Lanthanide-based catalysts, particularly linked-BINOL complexes with metals like Lanthanum (La), have been developed for asymmetric Michael reactions of acyclic β-keto esters. chemsrc.com These systems are crucial for controlling stereochemistry, which may be a consideration in the synthesis of more complex derivatives of this compound. The linker heteroatom in these catalysts is critical for achieving high reactivity and selectivity. chemsrc.comgoogle.com

Base Catalysis: The traditional Claisen condensation, a fundamental method for β-keto ester synthesis, is typically promoted by a strong base such as sodium ethoxide. libretexts.orgopenstax.org The base deprotonates the α-carbon of an ester, forming an enolate which then acts as a nucleophile. libretexts.orgopenstax.org The reaction kinetics are strongly dependent on the base strength and concentration. For sterically hindered esters like those required for the synthesis of this compound (likely from ethyl isobutyrate), stronger bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) may be necessary to achieve appreciable reaction rates.

The reaction kinetics for the formation of β-keto esters are influenced by several factors including the nature of the substrates, the catalyst system employed, temperature, and solvent. For instance, in transesterification reactions to produce different β-keto esters, the choice of alcohol can significantly affect the reaction time. nih.gov For the Claisen condensation, the rate-limiting step can be the formation of the enolate or the subsequent nucleophilic attack, depending on the specific reactants and conditions.

Table 1: Overview of Catalyst Systems for β-Keto Ester Synthesis

| Catalyst Type | Example(s) | Applicable Reaction | Key Features |

|---|---|---|---|

| Lewis Acids | NbCl₅, MoO₂Cl₂ | Acylation of aldehydes | High selectivity, mild conditions. organic-chemistry.org |

| Brønsted Acids | Boric Acid | Transesterification | Environmentally benign. nih.gov |

| Palladium Complexes | Pd(0) complexes | Reactions of allylic β-keto esters | Formation of palladium enolates. chemspider.com |

| Lanthanide Complexes | La-NR-linked-BINOL | Asymmetric Michael reaction | High reactivity and stereoselectivity. chemsrc.comgoogle.com |

| Strong Bases | NaOEt, NaH, LDA | Claisen condensation | Essential for enolate formation. libretexts.orgopenstax.org |

Process Optimization and Impurity Control in Advanced Synthesis

The efficient synthesis of this compound, particularly on a larger scale, necessitates careful process optimization to maximize yield and purity while minimizing waste and cost. This involves a detailed understanding of the reaction mechanism and potential side reactions.

In the synthesis of this compound via a Claisen-type condensation of two molecules of ethyl isobutyrate (a likely precursor), several by-products can arise. chemsrc.com Minimizing these is crucial for obtaining a high-purity product and simplifying downstream processing.

A primary challenge in the Claisen condensation is that the reaction is an equilibrium. libretexts.orgopenstax.org To drive the reaction towards the product, a full equivalent of base is typically required. libretexts.orgopenstax.org This is because the resulting β-keto ester is more acidic than the starting alcohol and ester, and is deprotonated by the alkoxide base. masterorganicchemistry.com This final, irreversible deprotonation step pulls the entire equilibrium towards the desired product. libretexts.orgopenstax.orgmasterorganicchemistry.com Using only a catalytic amount of base can lead to low yields and a complex mixture of products. libretexts.orgopenstax.org

Potential side reactions and by-products include:

Unreacted Starting Materials: Due to the reversible nature of the initial steps of the Claisen condensation, incomplete conversion can be a significant issue. Optimizing reaction time, temperature, and base stoichiometry is key.

Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the starting ester (ethyl isobutyrate) and the product can occur, leading to isobutyric acid and 2,2,4-trimethyl-3-oxopentanoic acid, respectively. This is particularly problematic when using hygroscopic bases or solvents.

Products of Self-Condensation: In a "crossed" Claisen condensation involving two different enolizable esters, a mixture of up to four different β-keto esters can be formed. youtube.com While the synthesis of the title compound is a "homo" condensation, careful control is still needed to prevent unwanted side reactions.

Strategies to minimize these impurities include:

Strict Anhydrous Conditions: Using dry solvents and reagents is critical to prevent hydrolysis.

Stoichiometric Use of a Strong Base: Employing at least one full equivalent of a suitable strong base (e.g., sodium hydride, sodium ethoxide) is necessary to drive the reaction to completion. libretexts.orgopenstax.org

Control of Reaction Temperature: Temperature can influence the rates of competing reactions. Lower temperatures may favor the desired reaction pathway, but could also slow the reaction rate considerably.

Controlled Addition of Reagents: Slow, controlled addition of the ester to the base can help to manage the reaction exotherm and minimize side reactions.

Table 2: Potential By-products in the Synthesis of this compound and Control Strategies

| Potential By-product | Formation Pathway | Control Strategy |

|---|---|---|

| Ethyl Isobutyrate (unreacted) | Incomplete reaction | Use of stoichiometric base, sufficient reaction time. libretexts.orgopenstax.org |

| Isobutyric Acid | Hydrolysis of starting material | Strict anhydrous conditions. |

| 2,2,4-Trimethyl-3-oxopentanoic acid | Hydrolysis of product | Strict anhydrous conditions, controlled workup. |

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Key considerations for scale-up include:

Reaction Stoichiometry and Catalyst Loading: While a stoichiometric amount of base is required for the Claisen condensation, on a large scale, the cost, handling, and quenching of such a large amount of base become significant factors. Optimization of the base and investigation into catalytic methods become more critical.

Heat Transfer and Temperature Control: The Claisen condensation is often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Effective heat management through jacketed reactors and cooling systems is essential to prevent runaway reactions and the formation of thermal degradation by-products.

Mixing and Mass Transfer: Ensuring efficient mixing is crucial for maintaining homogeneity, especially in heterogeneous reactions involving solid bases like sodium hydride. Inadequate mixing can lead to localized "hot spots" and reduced yields.

Work-up and Purification: Neutralizing a large quantity of strong base and the subsequent extraction and purification steps can be resource-intensive. The choice of solvent for extraction and the method of purification (e.g., fractional distillation) must be carefully selected for efficiency, safety, and environmental impact. For instance, a successful gram-scale synthesis of a complex molecule involved purification by silica (B1680970) gel flash chromatography, a technique that requires significant adaptation for industrial production. acs.org

Solvent Selection and Recovery: The choice of solvent is critical. It should be inert to the reaction conditions, have a suitable boiling point for temperature control, and be easily recoverable to minimize cost and environmental impact.

Safety: Handling large quantities of flammable solvents and reactive reagents like sodium hydride requires stringent safety protocols and specialized equipment.

Table 3: Key Scale-Up Considerations for the Synthesis of this compound

| Parameter | Laboratory Scale | Industrial Scale | Rationale |

|---|---|---|---|

| Heat Management | Simple (e.g., ice bath) | Jacketed reactors, cooling systems | Poor heat dissipation can lead to runaway reactions. |

| Mixing | Magnetic/overhead stirrer | Baffles, specialized impellers | Ensures homogeneity and consistent reaction. |

| Reagent Addition | Manual (e.g., dropping funnel) | Automated dosing pumps | Controlled addition for safety and consistency. |

| Work-up | Separatory funnel, rotovap | Large scale extractors, distillation columns | Efficiency and handling of large volumes. |

| Safety | Fume hood | Process hazard analysis, dedicated facilities | Handling of large quantities of hazardous materials. |

Chemical Reactivity and Transformation Studies

Enolate Chemistry and Alpha-Functionalization

The presence of a ketone and an ester group flanking an α-carbon typically imparts acidity to the α-hydrogens, facilitating the formation of an enolate. However, in the case of ethyl 2,2,4-trimethyl-3-oxopentanoate, the α-carbon (C2) between the two carbonyl groups is a quaternary center, lacking any protons. Consequently, enolization must occur at the C4 position, which is also sterically hindered.

Reactions with Strong Bases and Cleavage Pathways

The formation of an enolate from this compound requires the use of a strong, non-nucleophilic base capable of abstracting the sterically hindered proton at the C4 position. Bases such as lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS), or lithium hexamethyldisilazide (LiHMDS) are typically employed for this purpose. acs.orgmasterorganicchemistry.com The reaction is generally carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure the kinetic deprotonation and stability of the resulting enolate.

The use of strong bases can also initiate cleavage pathways. Under harsh basic conditions, such as treatment with a concentrated solution of sodium hydroxide (B78521) followed by heating, the ester group can undergo saponification. Subsequent acidification can lead to decarboxylation, a common reaction for β-keto acids, to yield a ketone. youtube.comlibretexts.org In some instances, particularly with complex substrates, the use of strong bases to form sterically hindered enolates can lead to undesired side reactions, including skeletal rearrangements. acs.org

Another cleavage pathway for β-keto esters involves palladium-catalyzed decarboxylation-hydrogenolysis, although this is more common for allylic esters. nih.gov

Electrophilic Additions to Enolates

Once formed, the enolate of this compound can act as a nucleophile and react with various electrophiles. masterorganicchemistry.com A primary example of this reactivity is alkylation, where the enolate reacts with an alkyl halide in an SN2 fashion to form a new carbon-carbon bond at the α-carbon (C4). libretexts.orgpressbooks.publibretexts.org

The success of these alkylation reactions is subject to the same constraints as other SN2 reactions. Therefore, primary or methyl halides are the preferred electrophiles, as secondary and tertiary halides may lead to competing elimination reactions. libretexts.orgpressbooks.pub The significant steric hindrance at the C4 position of this compound can pose a challenge for the approach of the electrophile, potentially leading to lower reaction yields or requiring more forcing conditions compared to less hindered β-keto esters.

Table 1: Reagents for Enolate Formation and Alkylation

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Enolate Formation | Lithium diisopropylamide (LDA) in THF at -78 °C | Lithium enolate |

Carbonyl Group Transformations

The ketone carbonyl group at the C3 position is a key site for various transformations, including reduction to a hydroxyl group and oxidative cleavage.

Reductive Processes

The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding ethyl 3-hydroxy-2,2,4-trimethylpentanoate. This transformation can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a commonly used reagent for the reduction of ketones and is generally mild enough not to affect the ester group. youtube.com

For more stereoselective reductions, Lewis acid-mediated approaches can be employed. The use of a chelating Lewis acid like titanium tetrachloride (TiCl₄) with a reducing agent such as a pyridine-borane complex can favor the formation of the syn-diastereomer. researchgate.net Conversely, using a non-chelating Lewis acid like cerium trichloride (B1173362) (CeCl₃) with a sterically demanding reducing agent like lithium triethylborohydride can lead to the preferential formation of the anti-diastereomer. researchgate.net

Table 2: Reductive Transformations of the Carbonyl Group

| Reducing System | Typical Conditions | Primary Product | Stereoselectivity |

|---|---|---|---|

| Sodium borohydride | Methanol, room temperature | β-hydroxy ester | Low |

| TiCl₄ / Pyridine-borane | CH₂Cl₂, -78 °C | syn-β-hydroxy ester | High syn-selectivity |

| CeCl₃ / LiEt₃BH | THF, -78 °C | anti-β-hydroxy ester | High anti-selectivity |

Oxidative Pathways

The carbon-carbon bond between the C2 and C3 positions of this compound can be cleaved under specific oxidative conditions. One such method involves the use of Oxone (potassium peroxymonosulfate) in the presence of aluminum trichloride (AlCl₃) in an aqueous medium. organic-chemistry.orgacs.org This reaction leads to the oxidative cleavage of the β-keto ester to produce an α-keto ester.

Another approach for this transformation is a copper-catalyzed oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a radical initiator and scavenger. rsc.org This method also facilitates the cleavage of the α-methylene C-C bond to yield α-keto esters. Oxidative cleavage of α-keto esters can also be achieved using superoxide. acs.org

Ester Group Reactivity

The ethyl ester group of the title compound can undergo several characteristic reactions, most notably hydrolysis and transesterification.

Ester hydrolysis, also known as saponification, is typically carried out under basic conditions using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by an acidic workup. youtube.comlibretexts.org This reaction converts the ethyl ester into a carboxylate salt, which is then protonated to form the corresponding carboxylic acid.

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from another alcohol. This reaction can be catalyzed by either acids or bases. nih.gov For β-keto esters, selective transesterification is possible under relatively mild conditions, often with broad functional group tolerance. nih.gov Various catalysts, including Lewis acids and enzymes, have been developed to facilitate this transformation efficiently.

Table 3: Reactions of the Ester Group

| Reaction | Reagents and Conditions | Product |

|---|

Transesterification Reactions

Transesterification is a fundamental organic reaction that transforms one ester into another through the exchange of the alkoxy moiety. This process can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A nucleophilic attack by an alcohol then occurs, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original alkoxy group is eliminated, and a new ester is formed. masterorganicchemistry.com To drive the reaction to completion, the nucleophilic alcohol is typically used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification : In the presence of a base, an alkoxide nucleophile directly attacks the electrophilic carbonyl carbon of the ester. This addition-elimination sequence proceeds through a tetrahedral intermediate to yield the new ester. masterorganicchemistry.com

While these are general mechanisms for transesterification, specific research detailing the transesterification of this compound is not extensively documented in the reviewed literature. However, studies on other β-ketoesters have shown that catalysts like iodine can facilitate this transformation. organic-chemistry.org The general principles suggest that this compound would undergo transesterification with other alcohols under appropriate acidic or basic conditions, as illustrated in the table below.

| Reaction Type | Catalyst | Typical Reactants | Expected Product |

| Acid-Catalyzed | H₂SO₄, Sc(OTf)₃ | Methanol (in excess) | Mthis compound |

| Base-Catalyzed | Sodium Methoxide (CH₃ONa) | Methanol | Mthis compound |

This table illustrates expected outcomes based on general transesterification principles, not specific experimental results for this compound.

Hydrolysis and Decarboxylation of Related Beta-Keto Acids

A characteristic reaction of β-keto esters is their hydrolysis to a β-keto acid, followed by decarboxylation (the loss of carbon dioxide) upon gentle heating. libretexts.org

The first step is the hydrolysis of the ester, which can be performed under acidic or basic conditions, to yield the corresponding β-keto acid. In the case of this compound, hydrolysis yields 2,2,4-trimethyl-3-oxopentanoic acid.

The resulting β-keto acid is thermally unstable. Upon heating, it readily undergoes decarboxylation through a cyclic, six-membered transition state. This pericyclic reaction involves the rearrangement of six electrons, which results in the formation of an enol intermediate that quickly tautomerizes to the more stable ketone product. For 2,2,4-trimethyl-3-oxopentanoic acid, this process yields 2,4-dimethyl-3-pentanone (B156899) and carbon dioxide. This two-step sequence is a powerful method for synthesizing ketones. libretexts.org

| Step | Reaction | Starting Material | Intermediate/Product |

| 1. Hydrolysis | Ester Hydrolysis | This compound | 2,2,4-Trimethyl-3-oxopentanoic Acid |

| 2. Decarboxylation | Thermal Decarboxylation | 2,2,4-Trimethyl-3-oxopentanoic Acid | 2,4-Dimethyl-3-pentanone |

Derivatization for Advanced Chemical Structures

The derivatization of this compound is significantly influenced by its unique structure. Many common reactions of β-keto esters, such as alkylation, Michael additions, and Knoevenagel condensations, rely on the presence of an acidic proton on the α-carbon, which can be removed by a base to form a stable enolate nucleophile. libretexts.orgwikipedia.orgnih.gov However, in this compound, the α-carbon is quaternary (disubstituted with two methyl groups) and thus lacks an acidic proton. Consequently, it cannot act as a nucleophile in these classic carbon-carbon bond-forming reactions.

Despite this limitation, the ester and ketone functionalities allow for other types of derivatization. A notable application for this class of compounds is in the formulation of advanced materials. Esters of 2,2,4-trimethyl-3-oxopentanoic acid have been developed for use as reactive coalescents in waterborne coating compositions, such as latex paints. google.com

This application represents a form of derivatization where the core molecular structure is leveraged to build advanced, crosslinked polymer networks.

Applications in Advanced Chemical Sciences

Role as a Key Intermediate in Complex Molecule Synthesis

While β-keto esters as a class are foundational building blocks in organic synthesis, the specific applications for the sterically hindered Ethyl 2,2,4-trimethyl-3-oxopentanoate are specialized.

The use of this compound as a direct precursor in the synthesis of fatty acid derivatives is not widely documented in prominent scientific literature. Generally, the synthesis of fatty acid derivatives involves processes such as esterification or transesterification of fatty acids themselves.

The application of this compound as a building block for constructing heterocyclic and carbocyclic ring systems is not extensively reported in available research. While simpler β-keto esters like ethyl acetoacetate (B1235776) are staples in cyclization reactions (e.g., Hantzsch pyridine (B92270) synthesis, Paal-Knorr pyrrole (B145914) synthesis), the significant steric hindrance around the carbonyl group and the α-carbon in this compound may limit its utility in many traditional condensation reactions required for the formation of such ring systems. Other, less substituted β-keto esters, such as Ethyl 3-oxopentanoate, are noted as precursors in the synthesis of heterocyclic compounds like substituted 1,2-oxazole-4-carboxylic acids. nbinno.com

Contributions to Polymer and Materials Science

A significant theoretical and practical application of this compound lies in the field of polymer chemistry, specifically in controlled polymerization processes. A patent also describes the use of 2,2,4-trimethyl-3-oxopentanoate esters as reactive coalescent agents for latex paint, where they can crosslink into the polymer film under UV exposure to improve film properties. google.com

Anionic living polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (polydispersity). The active center in the anionic polymerization of methacrylate (B99206) esters is an alkali metal ester enolate. cmu.edu

The structure of this compound makes it a suitable candidate to act as an initiator for the anionic polymerization of monomers like methacrylates. The initiation mechanism involves the deprotonation of the α-carbon (the carbon between the two carbonyl groups) by a strong base. This process forms a highly stable enolate anion.

This enolate is the true initiating species. It can then attack the double bond of a methacrylate monomer, such as methyl methacrylate (MMA), starting the polymer chain growth. Because the negative charge is predominantly located on the oxygen atom, the enolate is stable, which helps to prevent termination reactions that would otherwise stop the polymer chain from growing. cmu.edu This "living" nature of the propagating chain end allows for the polymerization to be reactivated upon the addition of more monomers.

| Feature | Description | Reference |

| Active Center | The active species in methacrylate polymerization is an alkali metal ester enolate. | cmu.edu |

| Initiation | A strong base abstracts the α-proton from the β-keto ester to form a stable enolate anion, which then attacks the monomer. | cmu.edu |

| Monomers | Suitable for monomers like methyl methacrylate (MMA), butyl methacrylate (BuMA), and other acrylate (B77674) esters. | cmu.edu |

| Key Advantage | The stability of the enolate active center minimizes termination and chain transfer, leading to a "living" polymerization. | cmu.edu |

One of the most significant advantages of living polymerization techniques is the ability to synthesize block copolymers. researchgate.net Because the polymerization process does not readily terminate, the active enolate end-group of the polymer chain remains after all the initial monomer has been consumed. cmu.edu

This living polymer chain can then act as a macroinitiator for the polymerization of a second, different monomer. By sequentially adding different types of monomers, well-defined block copolymers (e.g., A-B diblock, A-B-A triblock) can be constructed. cmu.eduresearchgate.net The use of an initiator like this compound would facilitate the creation of polymethacrylate-based block copolymers, which have applications as thermoplastic elastomers, compatibilizers in polymer blends, and materials for nanotechnology. cmu.edu

Functionality in Reactive Coalescent Systems for Coatings

In the coatings industry, there is a continuous drive to reduce volatile organic compounds (VOCs) without compromising the performance of the final product. This compound and its derivatives have emerged as effective reactive coalescents, particularly in waterborne latex paints. epo.org Unlike traditional coalescing agents that are fugitive and contribute to VOC emissions, reactive coalescents are designed to become a permanent part of the cured paint film. epo.org

These novel ester-based coalescing agents are noted for their ease of preparation and formulation into latex paints. epo.org They demonstrate coalescing power that is comparable or superior to conventional coalescing aids. epo.org The primary function of a coalescent is to facilitate the formation of a continuous film as the paint dries by lowering the minimum film-forming temperature (MFFT) of the latex polymer. epo.org

Enhancement of Film Properties through Crosslinking

A key advantage of using 2,2,4-trimethyl-3-oxopentanoate esters as reactive coalescents is their ability to enhance the physical properties of the coating through crosslinking. epo.org Upon exposure to ultraviolet (UV) radiation, these compounds become reactive and integrate into the polymer matrix of the film. epo.orggoogle.com This crosslinking mechanism is believed to be responsible for the observed increase in the hardness of the final coating. google.com By becoming a permanent part of the film, these reactive coalescents avoid the plasticizing effect that can be seen with higher molecular weight, non-reactive coalescents, which can soften the coating over time. epo.org

The unique structure of these materials allows them to participate in chemical reactions during the curing process, leading to a more robust and durable film. epo.org This is a significant improvement over traditional coalescents that simply evaporate from the film, potentially leaving it more porous.

Volatility and Odor Reduction in Material Formulations

A significant challenge in formulating coatings is the reduction of volatile organic compounds (VOCs) and associated odors. Esters of 2,2,4-trimethyl-3-oxopentanoic acid, including the ethyl ester, possess higher boiling points compared to many traditional coalescents. epo.org This characteristic leads to lower volatility, which is a critical factor in developing low-VOC paint formulations. epo.org

The reduced volatility also contributes to a lower odor profile for the paint, both during and after application. epo.org This is a desirable attribute for interior coatings, where residual solvent odor can be a significant issue. Research has shown that these reactive coalescents are less odiferous than commonly used coalescing aids. google.com Furthermore, 2,2,4-trimethyl-3-oxopentanoate esters that are useful as reactive coalescents can have a weight percent volatile content of less than 50%, as measured by ASTM Method D2369. google.com

The following table summarizes some of the key physical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

| Boiling Point | 208 °C at 760 mmHg |

| Flash Point | 78.2 °C |

| Density | 0.956 g/cm³ |

| LogP | 1.80080 |

Table 1: Physical Properties of this compound. Data sourced from chemsrc.comnih.govncats.io.

Catalytic and Organocatalytic Applications

While the application of this compound as a reactive coalescent is well-documented, its use in catalytic and organocatalytic applications is not extensively reported in the available scientific literature. The broader class of β-keto esters is known to be versatile in organic synthesis and can participate in various catalytic reactions. However, specific research detailing the catalytic activity or use as an organocatalyst for this compound remains limited. Its synthesis, however, is noted to occur via the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with an alcohol in the presence of alkaline materials. epo.org

Further research would be necessary to fully explore and characterize the potential of this compound in the field of catalysis.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like Ethyl 2,2,4-trimethyl-3-oxopentanoate. It provides detailed information about the carbon-hydrogen framework.

One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental structural information. The ¹H NMR spectrum gives data on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group identity.

For this compound, the expected signals in the ¹H and ¹³C NMR spectra, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), are predicted based on its molecular structure. nih.gov

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.0 | Septet | 1H | -CH(CH₃)₂ |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.2 | Singlet | 6H | -C(CH₃)₂- |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~212 | Ketone Carbonyl (C =O) |

| ~172 | Ester Carbonyl (C =O) |

| ~61 | C H₂ (Ethyl) |

| ~55 | Quaternary C (CH₃)₂ |

| ~40 | C H (Isopropyl) |

| ~22 | Quaternary C(C H₃)₂ |

| ~18 | CH(C H₃)₂ |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all signals and piecing together the molecular structure, which is critical in mechanistic studies.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. This would be used to definitively link the predicted proton signals in the table above to their corresponding carbon signals. For example, it would show a correlation between the quartet at ~4.2 ppm and the carbon signal at ~61 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is particularly crucial as it reveals correlations between protons and carbons that are separated by two or three bonds. This technique connects the molecular fragments. For this compound, HMBC would be used to establish key connectivities that are impossible to determine from 1D NMR alone:

Correlations from the protons of the gem-dimethyl groups (-C(CH₃)₂) to the quaternary carbon (C2), the ester carbonyl carbon (C1), and the ketone carbonyl carbon (C3).

Correlations from the methine proton of the isopropyl group (-CH(CH₃)₂) to the ketone carbonyl carbon (C3).

Correlations from the methylene (B1212753) protons of the ethyl group (-OCH₂CH₃) to the ester carbonyl carbon (C1).

In mechanistic studies, these techniques are vital for identifying reaction intermediates and final products, allowing researchers to trace the formation and transformation of the carbon skeleton.

Mass Spectrometry for Molecular Structure and Reaction Monitoring

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular weight of this compound is 186.25 g/mol . nih.govchemspider.com

In a mass spectrometer, the molecule is ionized to form a molecular ion [M]⁺•, which can then break apart into smaller, characteristic fragment ions. The analysis of these fragments helps confirm the structure.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass/charge) | Ion Structure | Interpretation |

|---|---|---|

| 186 | [C₁₀H₁₈O₃]⁺• | Molecular Ion (M⁺•) |

| 143 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 141 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 87 | [C₄H₇O₂]⁺ | Cleavage between C2 and C3 |

| 71 | [C₄H₇O]⁺ | Isopropylcarbonyl cation |

This fragmentation data allows for precise monitoring of reactions, enabling researchers to track the appearance of the product at m/z 186 and the disappearance of starting materials.

Chromatographic Methods for Purity and Reaction Analysis

Chromatography is essential for separating the components of a mixture, making it a primary tool for assessing the purity of this compound and for analyzing the progress of a chemical reaction.

Gas Chromatography (GC): Given its boiling point of approximately 208 °C, this compound is well-suited for analysis by Gas Chromatography. A sample is vaporized and injected onto a capillary column (e.g., one with a non-polar stationary phase like 5% phenyl polysiloxane). The compound's retention time—the time it takes to travel through the column—is a characteristic identifier. Purity is determined by the percentage of the total peak area that the main compound peak represents. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of the compound and any impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and reaction analysis. For β-keto esters, analysis by standard reversed-phase HPLC can sometimes be challenging. The compound exists as a mixture of keto and enol tautomers, which can interconvert during chromatography, leading to broad or split peaks. chromforum.org Method development to address this may involve:

Using mixed-mode chromatography columns. chromforum.org

Adjusting the pH of the mobile phase to favor one tautomeric form. chromforum.org

Increasing the column temperature to accelerate the keto-enol interconversion, resulting in a single, sharp, averaged peak. chromforum.org

HPLC is particularly useful for monitoring reactions in real-time by analyzing small aliquots of the reaction mixture to determine the ratio of starting materials to products.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For Ethyl 2,2,4-trimethyl-3-oxopentanoate, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in elucidating its electronic structure. These calculations can predict molecular orbital energies, electron density distribution, and electrostatic potential, which are key to its reactivity.

The electronic structure of this compound is characterized by the presence of two carbonyl groups (a ketone and an ester) and an ester oxygen atom, all of which possess lone pairs of electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is likely to be localized on the oxygen atoms, reflecting their high electron density, while the LUMO is expected to be centered on the carbonyl carbons, indicating their electrophilic nature. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity.

A study on the reduction of β-keto esters using DFT calculations revealed that the carbonyl carbon of the ketone group is typically the most electrophilic site. youtube.com This is attributed to the electron-donating effect of the ethoxy group, which reduces the electrophilicity of the ester carbonyl carbon. Similar principles would apply to this compound, suggesting that nucleophilic attack is more likely to occur at the C3 ketone position.

Table 1: Calculated Electronic Properties of a Model β-Keto Ester (Note: These are representative values for a generic β-keto ester and are intended for illustrative purposes as specific data for this compound is not available.)

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -0.8 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP |

Conformational Analysis and Isomerism

The key rotational bonds in this compound are the C2-C3, C3-C4, and the bonds within the ethyl ester group. Rotation around the C2-C3 bond will influence the relative orientation of the ester and ketone groups. Studies on acyclic esters have shown that the trans (or Z) conformation around the C-O bond of the ester is significantly more stable than the cis (or E) conformation. scribd.com

The steric bulk of the trimethyl groups on C2 and the isopropyl group on C4 will play a significant role in dictating the preferred conformations. The most stable conformers will be those that minimize steric hindrance between these bulky groups. For instance, a staggered arrangement along the C2-C3-C4 backbone would be favored over an eclipsed one. The relative populations of different conformers can be estimated using the Boltzmann distribution, based on their calculated energy differences.

Table 2: Hypothetical Relative Energies of Conformers for this compound (Note: These values are hypothetical and based on general principles of conformational analysis for acyclic ketones and esters.)

| Conformer | Dihedral Angle (C2-C3-C4-C(isopropyl)) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for modeling reaction pathways and analyzing the structures and energies of transition states. This allows for a detailed understanding of reaction mechanisms and the factors that control reaction rates and selectivity. For this compound, several reactions are of interest, including enolate formation, alkylation, and reduction.

The Claisen condensation, a classic reaction for the formation of β-keto esters, involves the formation of an enolate followed by nucleophilic attack on another ester molecule. libretexts.org The mechanism of such reactions can be modeled to determine the activation energies for each step. Similarly, the reduction of the ketone group can be studied computationally. A DFT study on the reduction of a β-keto ester with sodium borohydride (B1222165) in methanol (B129727) elucidated the stepwise mechanism, involving nucleophilic addition to the ketone, followed by subsequent steps to yield the diol product. youtube.com

Transition state theory, in conjunction with computational chemistry, allows for the calculation of reaction rate constants. The geometry of the transition state provides crucial information about the mechanism. For instance, in the transesterification of β-keto esters, a six-membered transition state involving coordination of a catalyst with both carbonyl oxygens has been proposed to explain the reaction's selectivity. rsc.org

Table 3: Calculated Activation Energies for Key Reaction Steps of a Model β-Keto Ester Reaction (Note: These are representative values for a generic β-keto ester reaction and are intended for illustrative purposes.)

| Reaction Step | Activation Energy (kcal/mol) | Method |

|---|---|---|

| Enolate Formation | 15-20 | DFT |

| Nucleophilic Attack | 10-15 | DFT |

Molecular Dynamics Simulations in Complex Systems

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with a solvent or other molecules. This is particularly useful for understanding how this compound would behave in a real-world system, such as in a solution or as part of a more complex mixture.

MD simulations can be used to explore the conformational landscape of the molecule in a solvent, providing a more realistic picture than gas-phase calculations. The solvent can have a significant impact on the relative stability of different conformers. Furthermore, MD simulations can be used to study the process of a reaction in solution. For example, simulations of ester hydrolysis in water have shown that the solvent plays a crucial role in the reaction mechanism, with water molecules actively participating in proton transfer steps. researchgate.netnih.gov

In the context of complex systems, MD simulations could be used to investigate the interactions of this compound with other molecules, such as in a formulation or at an interface. These simulations can provide insights into properties like solubility, miscibility, and the partitioning of the molecule between different phases. A study on the effect of cosolutes on ester hydrolysis used MD simulations to understand how the local environment around the ester is altered, thereby affecting the reaction rate. acs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium borohydride |

Future Directions and Emerging Research Avenues

Untapped Synthetic Methodologies

The synthesis of β-keto esters has traditionally relied on methods like the Claisen condensation. However, recent advancements in synthetic organic chemistry present a range of untapped methodologies that could be applied to the production of Ethyl 2,2,4-trimethyl-3-oxopentanoate, potentially offering higher efficiency, selectivity, and sustainability.

Flow Chemistry: Continuous flow chemistry offers a promising alternative to traditional batch processing. The synthesis of β-keto esters has been successfully demonstrated in flow reactors, which can provide precise control over reaction parameters, leading to improved yields and reduced reaction times. google.com This methodology minimizes the handling of hazardous reagents and allows for safer and more scalable production.

Photocatalysis: The use of light to drive chemical reactions, or photocatalysis, is a rapidly growing field in green chemistry. Photocatalytic methods are being explored for the synthesis of β-keto esters, offering mild reaction conditions and unique reactivity. locusingredients.com These methods can enable the use of visible light as a renewable energy source, reducing the reliance on heat and harsh reagents.

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to chemical synthesis. Lipase-catalyzed transesterification has been shown to be an effective method for producing various β-keto esters. chemspider.com The application of biocatalysis to the synthesis of this compound could lead to the development of highly efficient and sustainable manufacturing processes, potentially from bio-based starting materials.

Novel Applications in Materials Science and Green Chemistry

While this compound has found a significant application as a reactive coalescent in paints and coatings, its unique chemical structure opens doors to other novel applications in materials science and green chemistry.

Reactive Coalescent in Low-VOC Coatings: this compound and its derivatives have been identified as effective reactive coalescing agents in waterborne coatings. researchgate.net These compounds not only facilitate film formation but also become part of the polymer matrix, which can enhance the final properties of the coating, such as hardness and durability. researchgate.net A key advantage is their low contribution to volatile organic compounds (VOCs), addressing the growing demand for environmentally friendly paint formulations. coalescingagent.compcimag.com

Building Block for Bioactive Heterocycles: The β-keto ester functionality is a versatile synthon for the creation of various heterocyclic compounds, many of which exhibit biological activity. Pyrazolones, for instance, which can be synthesized from β-keto esters and hydrazines, are known to have applications in pharmaceuticals and as dyes. scielo.brresearchgate.net The reaction of this compound with hydrazines could provide a straightforward route to novel pyrazolone (B3327878) derivatives. scielo.br

Biodegradable Polymers: The search for sustainable alternatives to conventional plastics has spurred research into biodegradable polymers. β-Keto esters can be used as monomers or cross-linking agents in the synthesis of polyesters and other polymers. The ester and ketone functionalities offer sites for controlled degradation, making them attractive candidates for the design of environmentally benign materials.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound can pave the way for optimizing its synthesis and applications. The integration of experimental and computational methods is crucial in this endeavor.

Mechanism of Coalescence: The process of film formation in the presence of coalescing agents is a complex phenomenon involving particle deformation and interdiffusion. paint.orgcoatingsworld.com While the general principles are understood, detailed mechanistic studies on reactive coalescents like this compound are an active area of research. Understanding the kinetics and thermodynamics of the cross-linking reaction within the polymer matrix is key to designing more efficient and effective coalescents. researchgate.net

Computational Studies: Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms and predicting the properties of molecules. chemrxiv.orgmdpi.comresearchgate.net DFT studies can provide valuable insights into the electronic structure and reactivity of this compound and its enolate intermediates. researchgate.net Such studies can help in understanding the regioselectivity of its reactions and in designing catalysts for its synthesis. chemrxiv.orgmdpi.com

Challenges and Opportunities in Sustainable Chemical Manufacturing

The transition towards a more sustainable chemical industry presents both challenges and opportunities for the production of specialty chemicals like this compound.

Sustainable Feedstocks: A major opportunity lies in the use of bio-based feedstocks. google.com The precursors to this compound, such as isobutyric acid and ethanol (B145695), can potentially be derived from renewable resources through fermentation or other biotechnological processes. google.com The development of economically viable routes from biomass would significantly improve the sustainability profile of this compound.

Life Cycle Assessment (LCA): To fully assess the environmental impact of a chemical, a comprehensive life cycle assessment is necessary. researchgate.net This involves evaluating the entire production process, from raw material extraction to end-of-life disposal. Conducting an LCA for this compound can help identify areas for improvement in its manufacturing process and guide the development of greener alternatives. researchgate.net

Q & A

Q. What is the mechanistic pathway for synthesizing ethyl 2,2,4-trimethyl-3-oxopentanoate via Claisen condensation?

The synthesis involves a self-condensation reaction of ethyl 2-methylpropanoate under basic conditions. The mechanism proceeds in three steps:

- Enolate formation : Deprotonation of the α-hydrogen by a strong base (e.g., sodium ethoxide or sodium triphenylmethanol) generates the enolate anion.

- Nucleophilic attack : The enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.

- Elimination : Loss of an ethoxy group yields the β-keto ester product after acidification.

This reaction is highly base-sensitive; esters with only one α-hydrogen (e.g., ethyl 2-methylpropanoate) require stronger bases (e.g., Ph₃CNa) to drive the equilibrium toward product formation .

Q. What experimental conditions optimize the synthesis of this compound?

Key parameters include:

- Base selection : Sodium triphenylmethanol (Ph₃CNa) is preferred for esters with limited α-hydrogens to force condensation .

- Reaction time : 60 hours at room temperature ensures completion .

- Workup : Acidification with glacial acetic acid followed by ether extraction and vacuum distillation (95–96°C at 18 mmHg) achieves a yield of 74% .

Q. How is the structure of this compound verified post-synthesis?

- Spectroscopic techniques : NMR (¹H and ¹³C) confirms the β-keto ester moiety and branching pattern.

- Distillation data : A boiling point of 201–202°C at atmospheric pressure aligns with literature values .

- Elemental analysis : Matches calculated values for C, H, and O content.

Advanced Research Questions

Q. How can enantioselective modifications of this compound be achieved for pharmaceutical applications?

While direct studies on this compound are limited, analogous β-keto esters (e.g., ethyl 5,5-dimethoxy-3-oxopentanoate) undergo enantioselective hydrogenation using chiral Ru or Rh catalysts. For example:

- Catalyst : Ru[(R)-BINAP]Cl₂ achieves >98% ee in hydrogenation of similar substrates.

- Conditions : 50 bar H₂, 50°C, methanol solvent .

Adapting this methodology could enable asymmetric reduction of the 3-oxo group in this compound for chiral alcohol intermediates.

Q. What strategies resolve contradictions in reported yields during scaled-up synthesis?

Discrepancies often arise from:

- Base strength : Weak bases (e.g., NaOEt) underperform for hindered esters, necessitating Ph₃CNa .

- Purification losses : Vacuum distillation via short-path columns minimizes decomposition.

- Side reactions : Acidic workup must be carefully controlled to avoid hydrolysis of the β-keto ester .

Q. How does hydrolysis of this compound contribute to downstream applications?

Hydrolysis under acidic conditions (H₂SO₄, glacial acetic acid, H₂O) yields 2,4-dimethylpentan-3-one (di-isopropylketone), a valuable solvent and intermediate.

- Yield : 76% after reflux and alkaline extraction .

- Mechanism : Decarboxylation of the β-keto acid intermediate drives the reaction.

Methodological Recommendations

- Contradiction analysis : Compare base strength and steric effects when replicating Claisen condensations .

- Scale-up protocols : Prioritize inert atmospheres and controlled acidification to mitigate side reactions .

- Catalytic screening : Test chiral Ru and Rh complexes for enantioselective transformations, leveraging insights from statin intermediate synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.